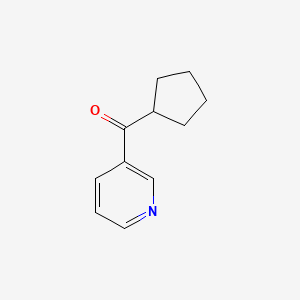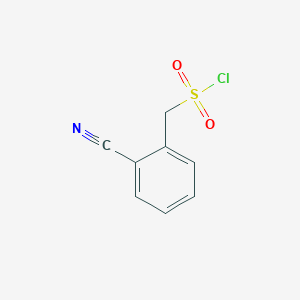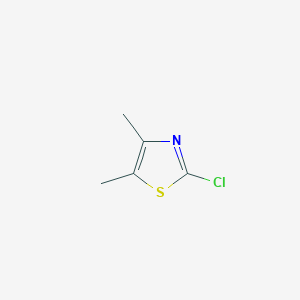
6-氯-1,8-萘啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1,8-naphthyridin-2-amine is a chemical compound with the molecular formula C8H6ClN3 . It is a part of the 1,8-naphthyridines class of compounds, which have gained attention due to their diverse biological activities .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 6-Chloro-1,8-naphthyridin-2-amine, has been a subject of research. Recent achievements include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular weight of 6-Chloro-1,8-naphthyridin-2-amine is 179.61 g/mol . Its IUPAC name is 6-chloro[1,8]naphthyridin-2-amine and its InChI code is 1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines have been studied. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .科学研究应用
胺化研究和化学合成
- 已经探索了萘啶的胺化,包括 6-氯-1,8-萘啶-2-胺等衍生物,用于合成各种化合物。例如,研究了 2-氨基-3,6-二硝基-1,8-萘啶的胺化,显示形成了不同的胺化产物 (Woźniak 和 Plas,1986)。
- 微波辅助合成技术已被用于使用 6-氯-1,8-萘啶-2-胺作为前体来创建新型化合物。这些合成的化合物已表现出抗菌性能 (Sakram 等人,2018)。
氢键和晶体结构
- 涉及 6-氯-1,8-萘啶-2-胺衍生物的氢键研究有助于理解分子相互作用。对相关化合物的氢键超分子结构的研究揭示了它们的晶体堆积和键合模式 (Jin 等人,2010)。
催化反应和绿色化学
- 该化合物已用于催化酰胺化过程中,产生了各种萘啶衍生物。这项研究通过关注具有良好官能团耐受性和高产率的反应,为绿色化学领域做出了贡献 (Ravi 等人,2018)。
抗菌和抗疟活性
- 6-氯-1,8-萘啶-2-胺衍生物已显示出显着的抗菌和抗疟活性。研究已经合成并测试了各种衍生物对细菌和疟疾的疗效 (Görlitzer 等人,2006)。
光致发光特性
- 研究已经探索了衍生自 6-氯-1,8-萘啶-2-胺的化合物的发光特性。这些研究有助于理解此类化合物的な光学和电子特性 (Zuo 等人,2003)。
作用机制
Target of Action
1,8-naphthyridines, a class of compounds to which 6-chloro-1,8-naphthyridin-2-amine belongs, have been reported to exhibit diverse biological activities . They are used in medicinal chemistry and materials science due to their wide applicability .
Mode of Action
It’s known that 1,8-naphthyridines interact with various biological targets, leading to changes in cellular processes . For instance, some 1,8-naphthyridines have been found to interact with metal ions, causing quenching of their fluorescence emission .
Biochemical Pathways
1,8-naphthyridines are known to interact with various biological targets and influence multiple biochemical pathways .
Pharmacokinetics
A series of substituted compounds similar to 6-chloro-1,8-naphthyridin-2-amine were synthesized and evaluated for their antimicrobial and anticancer activities .
Result of Action
Compounds similar to 6-chloro-1,8-naphthyridin-2-amine have shown promising antimicrobial and anticancer activities .
Action Environment
The synthesis and reactivity of 1,8-naphthyridines, a class of compounds to which 6-chloro-1,8-naphthyridin-2-amine belongs, have been studied .
安全和危害
未来方向
Research on 1,8-naphthyridines is ongoing, with recent advancements in their synthesis and understanding of their biological activities . Future research may focus on developing new synthetic methodologies for constructing medicinally important scaffolds and exploring this scaffold for other possible biological activities .
生化分析
Biochemical Properties
6-Chloro-1,8-naphthyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form complexes with metal ions, which can modulate the activity of metalloenzymes . Additionally, 6-Chloro-1,8-naphthyridin-2-amine can act as a ligand, binding to specific proteins and altering their conformation and function .
Cellular Effects
The effects of 6-Chloro-1,8-naphthyridin-2-amine on cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . Furthermore, 6-Chloro-1,8-naphthyridin-2-amine can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 6-Chloro-1,8-naphthyridin-2-amine exerts its effects through several mechanisms. It can bind to biomolecules, such as DNA and proteins, influencing their structure and function . The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, 6-Chloro-1,8-naphthyridin-2-amine can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1,8-naphthyridin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-1,8-naphthyridin-2-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 6-Chloro-1,8-naphthyridin-2-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 6-Chloro-1,8-naphthyridin-2-amine can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
6-Chloro-1,8-naphthyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of nucleotides and amino acids . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Additionally, 6-Chloro-1,8-naphthyridin-2-amine can affect the synthesis and degradation of biomolecules, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Chloro-1,8-naphthyridin-2-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions . Additionally, 6-Chloro-1,8-naphthyridin-2-amine can be sequestered in organelles, affecting its overall distribution and activity .
Subcellular Localization
The subcellular localization of 6-Chloro-1,8-naphthyridin-2-amine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 6-Chloro-1,8-naphthyridin-2-amine may localize to the nucleus, where it can interact with DNA and transcription factors . Its presence in other organelles, such as mitochondria, can influence metabolic processes and cellular energy production .
属性
IUPAC Name |
6-chloro-1,8-naphthyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTNMAMRFFNROU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493123 |
Source


|
| Record name | 6-Chloro-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64874-37-9 |
Source


|
| Record name | 6-Chloro-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)



![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)






